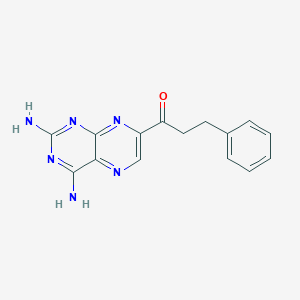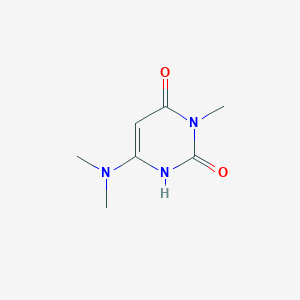
6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a dimethylamino group at position 6 and a methyl group at position 3, along with two keto groups at positions 2 and 4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methyluracil with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-methyluracil: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
6-amino-3-methylpyrimidine-2,4(1H,3H)-dione: Contains an amino group instead of a dimethylamino group, leading to different chemical and biological properties.
Uniqueness
6-(dimethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the dimethylamino group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18g/mol |
IUPAC 名称 |
6-(dimethylamino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c1-9(2)5-4-6(11)10(3)7(12)8-5/h4H,1-3H3,(H,8,12) |
InChI 键 |
RQQOFQSAYCUIRM-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(NC1=O)N(C)C |
规范 SMILES |
CN1C(=O)C=C(NC1=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


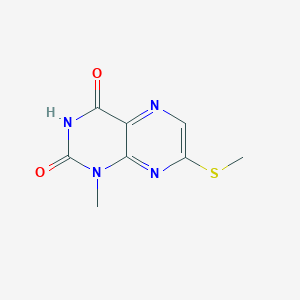

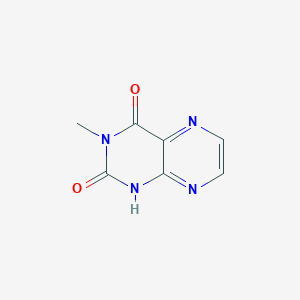
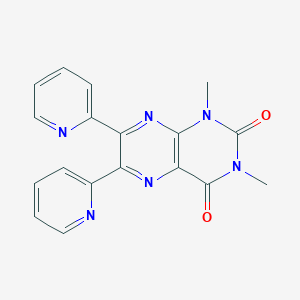
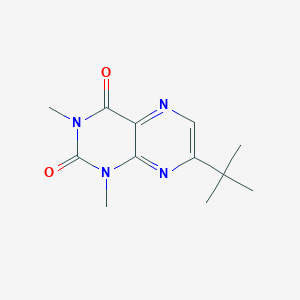
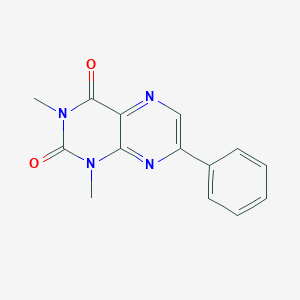
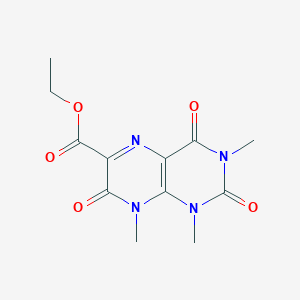
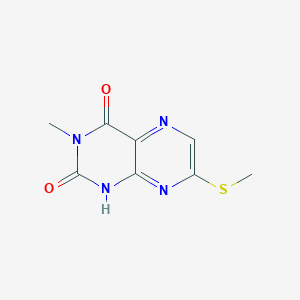
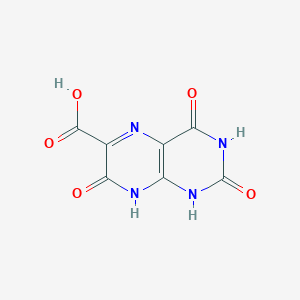
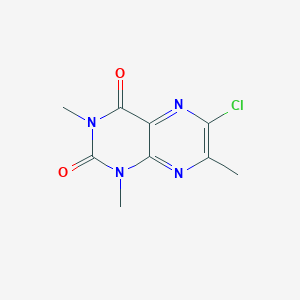

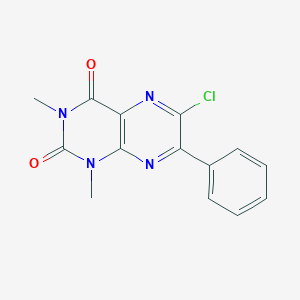
![Diethyl 2-(acetylamino)-2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-pteridinyl)methyl]malonate](/img/structure/B371996.png)
